molecular formula C4H5F3O3 B1302253 Methyl 3,3,3-trifluoro-DL-lactate CAS No. 93496-85-6

Methyl 3,3,3-trifluoro-DL-lactate

Cat. No. B1302253
CAS RN: 93496-85-6
M. Wt: 158.08 g/mol
InChI Key: ORNQCBRCAKLZDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step routes and the use of various reagents and catalysts. For instance, the synthesis of 3-Methylene-4-(trifluoromethyl)azetidin-2-ones from corresponding lactams suggests a method that could potentially be adapted for the synthesis of methyl 3,3,3-trifluoro-DL-lactate . Additionally, the direct synthesis of methyl lactate from cellulose using a three-component Lewis acid catalyst system indicates a possible approach for synthesizing similar trifluoromethylated lactates .

Molecular Structure Analysis

The molecular structure of methyl trifluoromethanesulfonate was investigated using gas electron diffraction and quantum chemical calculations, which revealed a gauche conformation . This study provides a basis for understanding the conformational properties of similar trifluoromethyl compounds, which could be extrapolated to methyl 3,3,3-trifluoro-DL-lactate.

Chemical Reactions Analysis

The chemical reactions involving trifluoromethylated compounds are diverse. For example, the use of 3-Methylene-4-(trifluoromethyl)azetidin-2-ones as building blocks allows for various reactions such as Michael additions, electrophilic additions, and cycloadditions . These reactions could be relevant when considering the reactivity of methyl 3,3,3-trifluoro-DL-lactate in different synthetic pathways.

Physical and Chemical Properties Analysis

The computational study on methyl lactate provides insights into the properties and structure of the molecule, including torsional barriers and conformers . This information is crucial for understanding the behavior of methyl lactate and by extension, its trifluoromethylated analogs. The intramolecular hydrogen bonding ability and the potential for homo- and hetero-intermolecular associations are also important factors that determine the physical and chemical properties of these molecules .

Scientific Research Applications

“Methyl 3,3,3-trifluoro-DL-lactate” is a chemical compound with the CAS Number: 93496-85-6 . It’s a solid substance at ambient temperature with a molecular weight of 158.08 . It’s used in various scientific fields, particularly in organic chemistry and pharmaceutical research .

This process is part of the broader field of organo-fluorine chemistry, which is a unique branch of organic chemistry. Fluorine incorporation in organic molecules exhibits unique behaviors, leading to several applications in medicines, electronics, agrochemicals, and catalysis .

“Methyl 3,3,3-trifluoro-DL-lactate” is a specialty product used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

“Methyl 3,3,3-trifluoro-DL-lactate” is also used in the field of biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This field is fundamental to our understanding of life at a molecular level and has applications in a wide range of disciplines including medicine, genetics, microbiology, and more .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for it is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P271, and P280 .

properties

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c1-10-3(9)2(8)4(5,6)7/h2,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNQCBRCAKLZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375027
Record name methyl 3,3,3-trifluoro-dl-lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3,3-trifluoro-DL-lactate

CAS RN

93496-85-6
Record name methyl 3,3,3-trifluoro-dl-lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,3,3-trifluoro-DL-lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of (±)-2-hydroxy-3,3,3-trifluoropropionic acid (7.8 g.), methanol (10 ml.) and concentrated sulphuric acid (0.5 ml.) is heated under reflux for 2 days. The cooled solution is poured into water (100 ml.), the mixture is saturated with sodium sulphate, and is extracted three times with ether. The extract is dried with sodium sulphate and evaporated. The residual oil (8.6 g.) is fractionally distilled to give (±)-methyl 2-hydroxy-3,3,3-trifluoropropionate b.p. 60°-64° C. at 12 mm. pressure, m.p. 50°-53° C. (3.9 g.).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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